molecular formula C22H26N4O4 B3980163 N-CYCLOPROPYL-5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE

N-CYCLOPROPYL-5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE

Cat. No.: B3980163
M. Wt: 410.5 g/mol
InChI Key: RAJMRNSHBURIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOPROPYL-5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is a complex organic compound with a unique structure that includes a cyclopropyl group, an ethoxybenzoyl group, a piperazine ring, and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Ethoxybenzoyl Group: This step involves the acylation of a piperazine derivative with 4-ethoxybenzoyl chloride under basic conditions.

    Formation of the Nitroaniline Moiety: The nitro group can be introduced through nitration of an aniline derivative, followed by coupling with the piperazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Reduction: The major product of the reduction of the nitro group is the corresponding amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-CYCLOPROPYL-5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound may find use in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The piperazine ring and nitroaniline moiety are often involved in interactions with biological targets, influencing the compound’s pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOPROPYL-5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE: Similar structure with a methoxy group instead of an ethoxy group.

    N-CYCLOPROPYL-5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE: Similar structure with a fluorobenzoyl group instead of an ethoxybenzoyl group.

    N-CYCLOPROPYL-5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE: Similar structure with a chlorobenzoyl group instead of an ethoxybenzoyl group.

Uniqueness

N-CYCLOPROPYL-5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is unique due to the presence of the ethoxybenzoyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-2-30-19-8-3-16(4-9-19)22(27)25-13-11-24(12-14-25)18-7-10-21(26(28)29)20(15-18)23-17-5-6-17/h3-4,7-10,15,17,23H,2,5-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJMRNSHBURIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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